molecular formula C13H18BrNO2 B3011176 Tert-butyl 2-amino-2-(3-bromophenyl)propanoate CAS No. 2248388-41-0

Tert-butyl 2-amino-2-(3-bromophenyl)propanoate

Cat. No.: B3011176
CAS No.: 2248388-41-0
M. Wt: 300.196
InChI Key: TWYPSCAVEMNDFA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-bromophenyl)propanoate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a bromophenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-bromophenyl)propanoate typically involves the reaction of tert-butyl bromoacetate with an appropriate amine under controlled conditions. One common method includes the use of tert-butyl bromoacetate and 3-bromoaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps may include distillation and advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

Scientific Research Applications

Tert-butyl 2-amino-2-(3-bromophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-bromophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-2-(3-bromophenyl)propanoate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-amino-2-(3-bromophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-12(2,3)17-11(16)13(4,15)9-6-5-7-10(14)8-9/h5-8H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYPSCAVEMNDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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